1-Cyclopropoxy-3,5-difluorobenzene is a synthetic organic compound characterized by its unique cyclopropoxy group and two fluorine substituents on a benzene ring. This compound falls into the category of fluorinated aromatic compounds, which are widely studied for their chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science.
The compound can be synthesized through various methods involving cyclopropanation reactions and fluorination techniques. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a valuable candidate in medicinal chemistry.
1-Cyclopropoxy-3,5-difluorobenzene is classified as:
The synthesis of 1-cyclopropoxy-3,5-difluorobenzene can be achieved through several methods, including:
A common synthetic route involves:
1-Cyclopropoxy-3,5-difluorobenzene has the following structural features:
The molecular formula is with a molecular weight of approximately 188.16 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms.
1-Cyclopropoxy-3,5-difluorobenzene can participate in various chemical reactions:
In particular, reactions involving this compound may include:
The mechanism of action for 1-cyclopropoxy-3,5-difluorobenzene primarily revolves around its interactions in biological systems:
Studies have shown that compounds with similar structures exhibit significant biological activity, making them potential candidates for drug development. Quantitative structure-activity relationship (QSAR) models can be employed to predict the biological behavior based on structural modifications.
1-Cyclopropoxy-3,5-difluorobenzene exhibits:
The chemical properties include:
Relevant data from studies indicate that introducing fluorine affects both reactivity and stability compared to non-fluorinated analogs.
1-Cyclopropoxy-3,5-difluorobenzene has several scientific uses:
The strategic incorporation of cyclopropane rings into bioactive molecules has evolved significantly since the mid-20th century, driven by the ring’s unique stereoelectronic properties and metabolic stability. Cyclopropane functionalization gained prominence in drug design due to its ability to impose conformational restraint and enhance target binding affinity. The emergence of 1,3-disubstituted derivatives like 1-cyclopropoxy-3,5-difluorobenzene represents an advancement in this trajectory, enabling access to stereochemically defined pharmacophores. Between 2002-2022, approximately 18% of FDA-approved small-molecule drugs incorporated fluorinated aromatic systems, with cyclopropane-functionalized scaffolds demonstrating improved pharmacokinetic profiles in several kinase inhibitors and antimicrobial agents [3]. This historical development underscores the transition from simple cyclopropane motifs to complex, functionally diverse architectures bearing halogenated aryl ethers.
Fluorine atoms exert multifaceted effects on molecular behavior through two primary mechanisms:
Table 1: Physicochemical Properties of 1-Cyclopropoxy-3,5-difluorobenzene
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈F₂O | High-resolution MS |
Molecular Weight | 170.16 g/mol | - |
logP | 2.51 | SILICOS-IT hybrid method |
Topological Polar Surface Area | 9.23 Ų | Ertl’s computational model |
Rotatable Bonds | 2 | - |
Hydrogen Bond Acceptors | 1 | - |
1-Cyclopropoxy-3,5-difluorobenzene (CAS 1138331-79-9) serves as a versatile building block in pharmaceutical synthesis due to three key attributes:
Table 2: Synthetic Applications of 1-Cyclopropoxy-3,5-difluorobenzene
Reaction Type | Product Class | Yield Range | Key Advantage |
---|---|---|---|
Nucleophilic Aromatic Substitution | 3-Cyclopropoxy-5-fluoroanilines | 70-85% | Selective displacement of F meta to O |
Cross-Coupling (Suzuki) | Biarylcyclopropyl ethers | 65-92% | Tolerance to cyclopropane strain |
Directed ortho-Metalation | Functionalized difluorobenzene derivatives | 55-75% | Cyclopropoxy group as directing group |
The commercial availability (95% purity, Synthonix Corporation) further establishes this compound as a practical intermediate for high-throughput medicinal chemistry, particularly in constructing fluorinated analogs of natural product scaffolds [2] [4]. Recent applications include its use as a precursor to trifluoromethylated anticancer agents via Umemoto reagent-mediated functionalization, leveraging the electron-deficient ring for radical addition [5].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3